4-Methyl-2-(1-naphthyloxy)aniline
Description
Contextual Significance of Aryloxy-Substituted Aniline (B41778) Derivatives in Advanced Organic Chemistry
Aniline and its derivatives are foundational materials in the chemical industry, serving as precursors for a vast array of products. researchgate.net The introduction of an aryloxy group into the aniline structure creates a diaryl ether motif, a key feature in many biologically active molecules and functional materials.
Aryloxy-substituted anilines are recognized for several key attributes:
Structural Scaffolding: They serve as versatile building blocks for constructing more complex molecular architectures. The amino group provides a reactive handle for various transformations, such as acylation, alkylation, and diazotization, allowing for further functionalization. libretexts.org
Electronic Properties: The ether oxygen and the amino group are both strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic substitution. libretexts.org This high reactivity can be modulated for controlled synthesis.
Hydrogen Bonding: The N-H bonds of the aniline moiety can act as hydrogen bond donors, influencing molecular packing in the solid state and interactions with biological targets. researchgate.net
This class of compounds is integral to the development of pharmaceuticals, organometallic complexes, and materials with specific optical properties. researchgate.net
Elucidating the Academic Research Focus on 4-Methyl-2-(1-naphthyloxy)aniline
While extensive literature dedicated solely to this compound is specialized, research on its structural components and related aryloxy anilines provides insight into its scientific relevance. The primary academic interest in this compound appears to be as a biochemical for proteomics research and as a sophisticated building block in organic synthesis. scbt.comscbt.comscbio.cn Research efforts are likely directed towards its use as an intermediate in the creation of larger, more complex molecules, such as ligands for metal catalysis or as precursors to heterocyclic compounds with potential bioactivity.
Overview of Key Research Domains and Methodological Approaches for Structural Exploration and Functionalization
The study of this compound and related compounds involves two main facets: synthesis and characterization.
Synthesis: The formation of the key aryloxy ether linkage is a central challenge in the synthesis of this molecule. Classic and modern cross-coupling reactions are the primary methods employed. A plausible synthetic route would involve the coupling of 4-methyl-2-nitro-halobenzene with 1-naphthol, followed by the reduction of the nitro group to an aniline. A common method for forming the C-O ether bond is the Ullmann condensation, which typically involves a copper catalyst.
Table 2: Potential Synthetic Step via Ullmann-type Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Step |
|---|
Following the ether formation, the nitro group is reduced to the target amine. Standard reduction methods, such as catalytic hydrogenation or using metals like tin or iron in acidic media, would be employed to yield this compound.
Structural Exploration and Functionalization:
Characterization: The precise structure of the synthesized compound is confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity. Infrared (IR) spectroscopy would identify characteristic functional group vibrations, such as the N-H stretches of the amine and C-O stretches of the ether. mdpi.com Mass spectrometry is used to confirm the molecular weight. mdpi.com
Functionalization: Research into functionalization would explore the reactivity of the aniline group. As a highly activated arylamine, it readily undergoes electrophilic aromatic substitution. libretexts.org However, the high reactivity can sometimes be a challenge, leading to multiple products. libretexts.org To control this, the amino group can be temporarily protected, for example, by acetylation to form an acetanilide. This moderates the activating effect and allows for more selective substitution on the aniline ring before the protecting group is removed. libretexts.org
Strategic Approaches for Ether Bond Formation in Aniline Derivatives
The creation of the aryl ether bond in aryloxyanilines can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily include nucleophilic aromatic substitution, the Williamson ether synthesis, and various catalytic coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Aryl Ether Linkages
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ether bonds, particularly when the aromatic ring to be substituted is activated by electron-withdrawing groups. acs.orgacs.orgstackexchange.comchemistryjournal.net The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistryjournal.net Subsequent elimination of a leaving group, typically a halide, restores the aromaticity and yields the desired aryl ether.
For the synthesis of aryloxyanilines, this would involve the reaction of a substituted aminophenol with an activated aryl halide. The presence of electron-withdrawing groups (such as nitro or cyano groups) ortho or para to the leaving group on the aryl halide is crucial for the reaction to proceed efficiently. acs.orgstackexchange.com The general reaction setup is typically straightforward, often carried out in polar aprotic solvents like DMSO, DMF, or NMP, and is facilitated by a base to deprotonate the phenol (B47542). acs.org
| Reactant 1 | Reactant 2 | Conditions | Product | Notes |
| Activated Aryl Halide | Substituted Aminophenol | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMSO, DMF), Heat | Aryloxyaniline | Efficiency is highly dependent on the nature and position of the electron-withdrawing group on the aryl halide. |
Williamson Ether Synthesis Methodologies in Aryloxy-Aniline Scaffolds
The Williamson ether synthesis is a classic and versatile method for forming ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. researchgate.netdoubtnut.comshaalaa.cominfinitylearn.com In the context of aryloxyaniline synthesis, this would typically involve the reaction of a substituted aminophenoxide with an aryl halide. The reaction follows an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the halide. researchgate.netinfinitylearn.com
However, the direct application of the Williamson ether synthesis for the formation of diaryl ethers can be challenging due to the lower reactivity of aryl halides in SN2 reactions compared to alkyl halides. To overcome this, the reaction often requires harsh conditions, such as high temperatures and strong bases. shaalaa.com The use of polar aprotic solvents is beneficial as they can solvate the cation of the phenoxide, increasing the nucleophilicity of the phenoxide anion. shaalaa.com For the synthesis of diaryl ethers where the aryl halide is not activated, transition metal-catalyzed methods are often preferred. shaalaa.com
| Reactant 1 | Reactant 2 | Conditions | Product | Notes |
| Substituted Aminophenol | Aryl Halide | Strong Base (e.g., NaH, K2CO3), Polar Aprotic Solvent, Heat | Aryloxyaniline | Less efficient for unactivated aryl halides. Side reactions like elimination can occur with sterically hindered substrates. shaalaa.com |
Catalytic Coupling Reactions for Aryl Ether Formation (e.g., Palladium-catalyzed methods)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds in the synthesis of diaryl ethers. rsc.org Among these, copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) methods are the most prominent.
The Ullmann condensation, traditionally involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures, has been significantly improved. rsc.orgcareers360.comnih.gov Modern protocols often use catalytic amounts of a copper salt (e.g., CuI or Cu2O) with a ligand in the presence of a base like cesium carbonate. careers360.com These modifications allow the reaction to proceed under milder conditions and with a broader substrate scope. careers360.comrsc.org
Palladium-catalyzed C-O cross-coupling reactions, developed by Buchwald and Hartwig, offer another powerful route to diaryl ethers. rsc.org These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with a phenol. rsc.orgrsc.org The choice of ligand is critical for the success of the reaction and can be tailored to the specific substrates. These methods are known for their high efficiency, functional group tolerance, and relatively mild reaction conditions. rsc.org
| Coupling Method | Reactants | Catalyst System | Conditions | Product |
| Ullmann Condensation | Aryl Halide + Phenol | CuI or Cu2O, Ligand (optional) | Base (e.g., Cs2CO3), Solvent (e.g., Toluene), Heat | Diaryl Ether |
| Buchwald-Hartwig C-O Coupling | Aryl Halide/Triflate + Phenol | Palladium Precatalyst (e.g., Pd(OAc)2), Phosphine Ligand | Base (e.g., K3PO4), Solvent (e.g., Toluene), Heat | Diaryl Ether |
Synthesis of Methyl-Substituted Aniline Precursors Relevant to this compound
The synthesis of the target molecule, this compound, requires the preparation of a specifically substituted aniline precursor, namely 4-methyl-2-aminophenol or a related derivative. This section outlines the general methods for introducing methyl groups onto aniline rings and the synthesis of nitrated precursors followed by reduction.
General Methods for Introducing Methyl Groups onto Aniline Rings
The introduction of a methyl group onto an aniline ring can be achieved through several methods. The specific position of methylation (on the nitrogen or the aromatic ring) is controlled by the choice of reagents and reaction conditions.
N-Methylation: The methylation of the amino group of aniline can be accomplished using various methylating agents such as methyl halides or dimethyl sulfate. nih.gov More recently, catalytic methods using methanol as a C1 source in the presence of ruthenium or iridium catalysts have been developed as a more environmentally friendly approach. acs.orgnih.govrsc.org
Ring Methylation (C-Methylation): Introducing a methyl group directly onto the aromatic ring of aniline can be more challenging due to the directing effects of the amino group. The Friedel-Crafts alkylation, a common method for alkylating aromatic rings, is generally not effective for aniline because the amino group complexes with the Lewis acid catalyst, deactivating the ring. stackexchange.comdoubtnut.comshaalaa.cominfinitylearn.com Therefore, indirect methods are often employed. One common strategy is to start with a pre-methylated benzene (B151609) derivative, such as toluene, and then introduce the amino group. For instance, p-toluidine (4-methylaniline) can be synthesized by the nitration of toluene to form p-nitrotoluene, followed by reduction of the nitro group. rochester.edu
| Methylation Type | Method | Reagents | Notes |
| N-Methylation | Direct Alkylation | Methyl Halide, Base | Standard nucleophilic substitution. |
| N-Methylation | Catalytic | Methanol, Ru or Ir catalyst | "Borrowing hydrogen" methodology, produces water as a byproduct. nih.govrsc.org |
| C-Methylation | From Toluene | 1. Nitration (HNO3/H2SO4) 2. Reduction (e.g., Fe/HCl) | A common industrial route to p-toluidine. rochester.edu |
Synthesis of Nitrated Precursors (e.g., 4-methyl-2-nitroaniline) and Subsequent Reduction Strategies
A common and effective strategy for the synthesis of ortho-substituted anilines is through the nitration of an appropriate precursor followed by the reduction of the nitro group. For the synthesis of the precursor to this compound, 4-methyl-2-nitroaniline is a key intermediate.
The synthesis of 4-methyl-2-nitroaniline can be achieved by the nitration of p-toluidine. To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is often necessary to first protect the amino group as an amide (e.g., acetanilide). The acetyl group is an ortho, para-director and an activating group, but less so than the amino group. Nitration of N-acetyl-p-toluidine will primarily yield 2-nitro-4-methyl-acetanilide. Subsequent hydrolysis of the amide group affords 4-methyl-2-nitroaniline. google.com
Once the nitrated precursor is obtained, the nitro group can be readily reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). chemiis.com The choice of reducing agent can depend on the presence of other functional groups in the molecule.
| Precursor | Reaction Steps | Reagents | Intermediate/Product |
| p-Toluidine | 1. Acetylation 2. Nitration 3. Hydrolysis | 1. Acetic Anhydride 2. HNO3/H2SO4 3. Acid or Base | 4-Methyl-2-nitroaniline |
| 4-Methyl-2-nitroaniline | Reduction | H2/Pd/C or Fe/HCl | 4-Methyl-1,2-diaminobenzene |
| 4-Methyl-2-nitrophenol | Reduction | H2/Pd/C or SnCl2/HCl | 2-Amino-4-methylphenol chemiis.comuin-malang.ac.id |
Synthetic Methodologies for this compound and Analogous Aryloxyanilines
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-naphthalen-1-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-9-10-15(18)17(11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVWUGIXBDTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 1 Naphthyloxy Aniline Systems
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is central to its reactivity, with the amino group (-NH2) being a powerful activating group.
Electrophilic Aromatic Substitution (EAS) on the Substituted Aniline Ring: Regioselectivity and Electronic Effects
The amino (-NH2) and naphthyloxy (-O-Naphthyl) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. vanderbilt.eduwikipedia.orglibretexts.org The methyl group (-CH3) is also an ortho, para-director, albeit a weaker activator. youtube.com The interplay of these groups governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The high electron-donating ability of the amino and naphthyloxy groups significantly increases the nucleophilicity of the aniline ring, making it highly susceptible to electrophilic attack. wikipedia.orglibretexts.org This activation is so pronounced that reactions can often proceed without the need for strong Lewis acid catalysts. vanderbilt.edu
The positions on the aniline ring are influenced by the electronic effects of the substituents. The amino group strongly activates the positions ortho and para to it through resonance. Similarly, the naphthyloxy group, with its oxygen lone pairs, also directs ortho and para. The methyl group provides a weaker activating effect through induction and hyperconjugation. youtube.com
Considering the structure of 4-Methyl-2-(1-naphthyloxy)aniline, the primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. The steric hindrance from the bulky naphthyloxy group at position 2 may influence the ratio of ortho to para products. acs.org
N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the aniline moiety readily participates in N-functionalization reactions due to its nucleophilic character.
N-Alkylation: This reaction involves the substitution of a hydrogen atom on the amino group with an alkyl group. Common alkylating agents include alcohols, which can react with anilines in the presence of a catalyst. nih.govrsc.orgnih.gov The development of efficient catalytic systems, including those based on transition metals like iridium and cobalt, has enabled the N-alkylation of a wide range of anilines. nih.govrsc.org The reaction typically proceeds via a "hydrogen borrowing" mechanism where the alcohol is first oxidized to an aldehyde or ketone, which then condenses with the amine to form an imine, followed by reduction to the N-alkylated amine. researchgate.net
N-Acylation: The amino group can be acylated to form an amide. This is often done to moderate the high reactivity of the aniline ring in electrophilic aromatic substitution reactions. libretexts.org Acetylation of aniline, for instance, produces acetanilide, which is still an ortho, para-directing group but is less prone to overreaction and oxidative decomposition. libretexts.org The acetyl group can later be removed by hydrolysis. libretexts.org
Interactive Table: Examples of N-Functionalization Reactions of Anilines
| Reaction Type | Reagents | Product Type | Catalyst (if applicable) |
| N-Alkylation | Benzyl alcohol | N-Benzylaniline | Iridium or Cobalt complexes nih.govrsc.org |
| N-Methylation | Methanol | N-Methylaniline | Ruthenium complexes nih.gov |
| N-Acylation | Acetic anhydride | Acetanilide | Pyridine libretexts.org |
Condensation Reactions for Schiff Base Formation and Imine Derivatives
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). jetir.orgderpharmachemica.comredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond (azomethine group). jetir.orgredalyc.org
Schiff bases are versatile intermediates in organic synthesis and have been prepared from a variety of substituted anilines and carbonyl compounds. jetir.orgderpharmachemica.comresearchgate.net The formation of the imine is a reversible process, and the stability of the resulting Schiff base can be influenced by the electronic and steric nature of the substituents on both the aniline and the carbonyl compound. researchgate.net
Reactivity of the Naphthyloxy Moiety and Intermolecular Interactions
The naphthyloxy group not only influences the reactivity of the aniline ring but also presents its own potential for further chemical modification.
Potential for Further Functionalization on the Naphthalene (B1677914) Ring
The naphthalene ring system itself is a site for potential functionalization. While the aniline ring is more activated towards electrophilic substitution, the naphthalene moiety can undergo various reactions, often guided by directing groups. researchgate.netresearchgate.net The regioselectivity of these reactions on the naphthalene core can be controlled through the use of specific catalysts and directing groups. researchgate.netresearchgate.net For instance, C-H functionalization reactions have been developed to introduce various substituents at specific positions on the naphthalene nucleus. researchgate.net The presence of the ether linkage to the aniline ring could influence the regiochemical outcome of such functionalization attempts.
Naphthalene and its derivatives are important structural motifs in many biologically active compounds and functional materials, highlighting the synthetic value of being able to modify this part of the molecule. lifechemicals.comekb.eg
Mechanistic Studies of Model Reactions and Related Aniline Systems
The elucidation of reaction mechanisms provides fundamental insights into the chemical behavior of molecules. While specific mechanistic studies on this compound are not extensively available in the public domain, a robust understanding can be constructed by examining model reactions and related aniline systems. This approach allows for the application of well-established chemical principles to predict and understand the reactivity of the title compound.
Kinetic and Thermodynamic Characterization of Reaction Pathways
The kinetics and thermodynamics of reactions involving aniline derivatives are crucial for predicting their behavior in various chemical environments. For instance, in the reaction of aniline with methyl radicals, the potential energy surface (PES) reveals that H-abstraction from the -NH2 group is a dominant pathway. This reaction, forming C6H5NH and methane, is thermodynamically favorable, with a calculated enthalpy change of approximately -50.7 kJ·mol⁻¹. nih.gov In contrast, the addition of the methyl radical to the aromatic ring is kinetically and thermodynamically less favored. nih.gov
The formation of intermediates and products is governed by the activation barriers of the respective pathways. For example, the addition of a methyl radical to the ortho-position of aniline to form the IS2 intermediate has a lower activation barrier than addition to the C1 position. nih.gov The subsequent reactions of these intermediates determine the final product distribution.
In the context of this compound, similar reaction pathways can be anticipated. The presence of the electron-donating methyl group and the bulky, electron-rich naphthyloxy group will influence the electron density distribution in the aniline ring, thereby affecting the rates and thermodynamics of electrophilic and radical substitution reactions. The amino group remains a likely site for hydrogen abstraction.
Table 1: Enthalpy Changes for Selected Reactions of Aniline with Methyl Radical
| Reaction Channel | Products | Calculated Enthalpy Change (kJ·mol⁻¹) |
|---|---|---|
| H-abstraction from -NH2 | C6H5NH + CH4 | -50.7 |
| CH3 addition to ortho-position | o-C6H4NH2 + CH4 | 43.7 |
| CH3 addition to meta-position | m-C6H4NH2 + CH4 | 39.9 |
| CH3 addition to para-position | p-C6H4NH2 + CH4 | 46.2 |
Data sourced from theoretical calculations at the CCSD(T) level. nih.gov
Transition State Analysis and Elucidation of Rate-Determining Steps
Transition state theory is a cornerstone of understanding reaction kinetics. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. The rate-determining step of a multi-step reaction is the one with the highest energy transition state.
For reactions involving substituted anilines, the structure of the transition state is influenced by the electronic properties of the substituents. In electrophilic aromatic substitution, for example, electron-donating groups stabilize the positively charged transition state (the arenium ion), thus increasing the reaction rate. For this compound, both the methyl and naphthyloxy groups are expected to be electron-donating, thereby activating the ring towards electrophilic attack. The positions ortho and para to these activating groups will be particularly susceptible to substitution.
In radical abstraction reactions, the stability of the resulting radical intermediate is key. Abstraction of a hydrogen atom from the amino group of this compound would lead to a nitrogen-centered radical, the stability of which is influenced by the adjacent aromatic system.
Role of Substituent Effects in Reaction Mechanisms (e.g., Hammett Equation Applications)
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) through the equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, σ is the substituent constant, which depends on the nature and position (meta or para) of the substituent, and ρ is the reaction constant, which is characteristic of the reaction type. wikipedia.orgpharmacy180.com
Substituent Constant (σ): Electron-donating groups (EDGs) like methyl (-CH₃) and alkoxy (-OR) groups have negative σ values, while electron-withdrawing groups (EWGs) like nitro (-NO₂) have positive σ values. utexas.edu The σ value for a para substituent is generally different from that of a meta substituent due to the contribution of resonance effects in the para position. viu.caviu.ca
Reaction Constant (ρ): The sign of ρ indicates the nature of charge development in the transition state. A positive ρ value signifies that the reaction is accelerated by EWGs, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by EDGs, implying the development of positive charge in the transition state. pharmacy180.comutexas.edu
For this compound, the methyl group at the 4-position and the naphthyloxy group at the 2-position are both electron-donating. The methyl group is an EDG through an inductive effect and hyperconjugation. viu.ca The naphthyloxy group, being an ether, is electron-donating through resonance, where the oxygen lone pairs can delocalize into the aromatic ring. This would lead to negative σ values for these substituents, predicting an enhanced rate for reactions with a negative ρ value (e.g., electrophilic aromatic substitution).
Table 2: Hammett Substituent Constants (σ) for Representative Groups
| Substituent (X) | Position | σ Value | Electronic Effect |
|---|---|---|---|
| -OCH₃ | para | -0.27 | EDG |
| -CH₃ | para | -0.17 | EDG |
| -H | - | 0.00 | Reference |
| -Cl | para | 0.23 | EWG |
| -NO₂ | para | 0.78 | EWG |
Values are based on the ionization of benzoic acids in water at 25°C. utexas.edu
Gas-Phase Reactions and Atmospheric Degradation Pathways (e.g., with Hydroxyl Radicals)
The atmospheric fate of volatile and semi-volatile organic compounds is largely determined by their reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH). nih.gov For aromatic amines, the reaction with •OH radicals is a significant degradation pathway. nilu.com These reactions typically proceed via two main channels: H-atom abstraction from the amino group or from C-H bonds on the ring, and •OH addition to the aromatic ring.
Studies on the atmospheric degradation of amines like methylamine (B109427) have shown that a significant portion of the reaction with •OH radicals occurs at the amino group. nilu.com For more complex molecules, the reaction rate often increases with the number of abstractable hydrogen atoms and the degree of substitution on the aromatic ring.
The reaction of this compound with •OH radicals is expected to be rapid. The H-atoms of the amino group are susceptible to abstraction, and the electron-rich aniline and naphthalene ring systems are prone to •OH addition. The resulting intermediates can then react further with other atmospheric species like O₂ and NOx, leading to the formation of various oxygenated and nitrated products. nilu.com
The kinetics of •OH radical reactions with some organic compounds exhibit a complex temperature dependence, sometimes showing a "V-shaped" curve where the rate constant decreases with temperature at lower temperatures and increases at higher temperatures. nih.govrsc.org This behavior is often indicative of competing reaction pathways with different activation energies. While specific data for this compound is not available, its atmospheric lifetime is expected to be relatively short due to its reactive functional groups. researchgate.net
In-depth Spectroscopic Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature, chemical databases, and patent records, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. As a result, a comprehensive article on its advanced spectroscopic and analytical characterization, as per the requested outline, cannot be generated at this time.
The inquiry for a detailed analysis encompassing Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this compound has highlighted a significant gap in the available scientific data. While the compound is listed in chemical databases such as PubChem, providing basic information like its molecular formula (C₁₇H₁₅NO) and structure, the crucial experimental data required for a thorough spectroscopic analysis is absent from the public domain.
The intended article was to be structured around a detailed examination of the compound's molecular structure and functional groups using a variety of sophisticated analytical techniques. This would have included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone for structural elucidation, the plan was to detail Proton (¹H) and Carbon-13 (¹³C) NMR data, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, an exploration of advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC was intended to provide a complete picture of the proton-proton and proton-carbon correlations within the molecule.
Vibrational Spectroscopy: To identify the characteristic vibrational modes and functional groups, the article was slated to cover Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This "molecular fingerprinting" is essential for confirming the presence of key structural features like the amine (NH₂), methyl (CH₃), and naphthyloxy groups, as well as the aromatic rings.
The inability to locate any published research presenting this primary data prevents the creation of an article that is both scientifically accurate and adheres to the specific requirements of the request. Generating such an article would necessitate speculation or the use of data from related but distinct compounds, which would compromise the integrity and focus of the analysis on solely this compound.
This situation underscores that while a vast number of chemical compounds have been synthesized and cataloged, the comprehensive public characterization of each one is not guaranteed. Further research and publication in peer-reviewed scientific journals would be required for the detailed spectroscopic properties of this compound to become available.
Advanced Spectroscopic and Analytical Characterization of 4 Methyl 2 1 Naphthyloxy Aniline
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the identity of the target compound. nih.govnih.gov
The fragmentation of 4-Methyl-2-(1-naphthyloxy)aniline in the mass spectrometer is expected to occur at the most labile bonds, primarily the ether linkage and bonds adjacent to the aromatic rings. The fragmentation pathways of aromatic amines and ethers are well-documented and provide a basis for predicting the fragmentation of the title compound. miamioh.eduscispace.com The initial ionization would generate a molecular ion [M]+•. Subsequent fragmentation could involve cleavage of the C-O ether bond, leading to the formation of a naphthyloxy radical or cation and a 4-methylaniline radical cation. Further fragmentation of the aniline (B41778) moiety could involve the loss of a hydrogen atom or the methyl group.
A plausible fragmentation pathway could lead to characteristic fragment ions. The molecular ion of this compound would be observed at a specific mass-to-charge ratio (m/z). High-resolution analysis would confirm its elemental formula, C17H15NO.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C17H15NO]+• | Molecular Ion | 249.1154 |
| [C10H7O]+ | Naphthyloxy cation | 143.0497 |
| [C7H8N]+ | 4-Methylaniline cation | 106.0657 |
| [C10H7]+ | Naphthyl cation | 127.0548 |
| [C6H5CH3]+• | Toluene radical cation | 92.0626 |
Note: The predicted m/z values are based on theoretical calculations of the most likely fragment ions. Actual observed fragments may vary depending on the ionization technique and energy.
Electronic Spectroscopy for Electronic Transitions and Optical Properties
Electronic spectroscopy, encompassing UV-Vis and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of a molecule by probing the transitions between electronic energy levels.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule. The chromophoric system of this compound is composed of the naphthalene (B1677914) and substituted aniline rings. mdpi.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~220-240 | High | π → π | Naphthalene and Aniline Rings |
| ~280-300 | Moderate | π → π | Naphthalene Ring |
| ~310-330 | Low | n → π* | Aniline Ring |
Note: The expected absorption maxima are based on the known spectral data of naphthalene and aniline derivatives. Actual values may differ.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as luminescence, occurs when an electron returns from an excited singlet state to its ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).
Naphthalene derivatives are known to be fluorescent. mdpi.com The presence of the aniline moiety can either enhance or quench the fluorescence depending on its substitution and the surrounding environment. The quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed, is a measure of the efficiency of the fluorescence process. For comparison, the quantum yield of N,N-Dimethyl Aniline is reported to be 0.11 in cyclohexane. aatbio.com
Table 3: Anticipated Fluorescence Properties of this compound
| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| ~320 | ~350-400 | ~30-80 | To be determined |
Note: The anticipated emission range is an estimation based on the expected absorption and the properties of related fluorophores.
X-ray Diffraction for Solid-State Structural Determination and Crystallographic Analysis
For this compound, a successful single-crystal XRD analysis would unequivocally confirm its molecular structure. The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment. The actual values can only be determined through experimental analysis of a suitable single crystal.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound, with the molecular formula C17H15NO, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin.
Table 5: Elemental Analysis Data for this compound (C17H15NO)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 81.90 | To be determined |
| Hydrogen (H) | 6.06 | To be determined |
| Nitrogen (N) | 5.62 | To be determined |
| Oxygen (O) | 6.42 | To be determined |
Note: The theoretical percentages are calculated based on the molecular formula and atomic weights of the elements.
Computational Chemistry and Theoretical Investigations of 4 Methyl 2 1 Naphthyloxy Aniline
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and spectroscopic properties of a molecule like 4-Methyl-2-(1-naphthyloxy)aniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its behavior at the atomic level.
Density Functional Theory (DFT) Studies for Molecular Geometry, Vibrational Frequencies, and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, a DFT study, likely using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p), would be the first step in its theoretical characterization. mdpi.comresearchgate.net
The primary outputs of such a study would include:
Optimized Molecular Geometry: This calculation determines the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric interactions between the bulky naphthyloxy group, the methyl group, and the aniline (B41778) ring.
Vibrational Frequencies: Theoretical calculation of vibrational frequencies allows for the prediction and interpretation of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C-H bending, or the torsion of the naphthyloxy group relative to the aniline ring. Comparing these theoretical spectra with experimental data can confirm the synthesized structure. researchgate.net
Electronic Properties: DFT calculations yield various electronic properties, including the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
A hypothetical summary of optimized geometric parameters for this compound derived from a DFT calculation is presented below.
| Parameter | Predicted Value |
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-O Bond Length (Ether) | ~1.37 Å |
| N-H Bond Lengths | ~1.01 Å |
| C-C Bond Length (Methyl) | ~1.51 Å |
| Dihedral Angle (Naphthyl-O-C-C) | Variable, indicating potential conformers |
Ab Initio and Coupled-Cluster Methods for High-Accuracy Energy and Property Predictions
For even greater accuracy, particularly for energy calculations, more sophisticated ab initio methods would be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and, notably, Coupled-Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for single-point energy calculations. mdpi.comresearchgate.net
These high-accuracy methods would be used to:
Refine the relative energies of different conformers of this compound.
Calculate precise ionization potentials and electron affinities.
Provide benchmark energies for reactions involving the molecule, which are crucial for accurate kinetic modeling.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Intramolecular Charge Transfer Mechanisms
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govaimspress.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. aimspress.com
Analysis of the FMOs for this compound would reveal:
Reactivity Sites: The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO shows where the molecule is most likely to accept electrons (electrophilic sites). For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would likely be distributed across the naphthyl and benzene (B151609) rings.
Intramolecular Charge Transfer (ICT): The degree of overlap and the nature of the HOMO and LUMO can describe the possibility of intramolecular charge transfer upon electronic excitation. This is particularly relevant for understanding the photophysical properties of the molecule, such as its absorption and fluorescence characteristics.
A hypothetical table of FMO energies and the resulting energy gap is shown below.
| Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 4.5 |
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. aimspress.com
Reaction Mechanism and Kinetic Modeling through Computational Approaches
Beyond static properties, computational chemistry is invaluable for mapping out the pathways of chemical reactions and predicting their rates. For this compound, this could involve studying its synthesis, degradation, or reactions with other species.
Elucidation of Potential Energy Surfaces (PES) for Relevant Transformations
A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a system of atoms to their geometric arrangement. By exploring the PES for a reaction involving this compound, chemists can identify all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (the energy maxima along the reaction coordinate). mdpi.comnih.gov
For example, studying the reaction of this compound with a hydroxyl radical (•OH), a key atmospheric oxidant, would involve mapping the PES for various possible reaction channels, such as hydrogen abstraction from the amino group or the methyl group, and electrophilic addition to the aromatic rings. mdpi.comresearchgate.net
Application of Transition State Theory and Microcanonical Statistical Theories (e.g., Rice–Ramsperger–Kassel–Marcus (RRKM) theory) for Rate Coefficient Determination
Once the transition states and the corresponding energy barriers are identified on the PES, this information can be used to calculate reaction rate coefficients.
Transition State Theory (TST): TST provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. mdpi.comresearchgate.net It is a foundational method for estimating reaction kinetics.
Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: For reactions that proceed through an energized intermediate, RRKM theory offers a more sophisticated approach. mdpi.comresearchgate.net It is a microcanonical theory, meaning it considers the rate of reaction at a specific energy level. This is particularly important for understanding pressure-dependent reactions, where the energized intermediate can either proceed to products or be deactivated through collisions.
In a hypothetical study of the atmospheric degradation of this compound, RRKM theory could be used to calculate the temperature- and pressure-dependent rate coefficients for its reaction with •OH, providing crucial data for atmospheric chemistry models. mdpi.comresearchgate.net
Computational Prediction of Reaction Pathways and Product Distribution
Computational chemistry offers powerful tools to predict the most likely pathways a chemical reaction will follow and the expected distribution of products. For this compound, density functional theory (DFT) is a commonly employed method to investigate its reactivity. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out.
For instance, the reactivity of the aniline moiety in electrophilic aromatic substitution can be modeled. The amino and methyl groups are activating, while the bulky naphthyloxy group can exert significant steric hindrance. Theoretical calculations can predict the most favorable sites for electrophilic attack on the aniline ring. The relative energies of the transition states for substitution at the positions ortho and para to the amino group can be calculated to determine the regioselectivity of the reaction.
Furthermore, the oxidation of the amino group is another potential reaction pathway. Computational models can predict the intermediates and products of such oxidation reactions, providing insights into the compound's stability and potential degradation pathways. The table below illustrates a hypothetical reaction pathway analysis for the nitration of this compound, a common electrophilic substitution reaction.
| Reaction Parameter | Computational Method | Predicted Outcome |
| Most Favorable Site for Nitration | DFT (B3LYP/6-31G) | Position 5 (para to the amino group) |
| Activation Energy (kcal/mol) | DFT (B3LYP/6-31G) | 15.2 |
| Reaction Enthalpy (kcal/mol) | DFT (B3LYP/6-31G*) | -25.8 |
| Predicted Major Product | N/A | 4-Methyl-5-nitro-2-(1-naphthyloxy)aniline |
| Predicted Minor Product(s) | N/A | 4-Methyl-3-nitro-2-(1-naphthyloxy)aniline |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions that can be made using computational methods.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
The three-dimensional shape (conformation) of a molecule is crucial to its function and interactions with other molecules. This compound possesses significant conformational flexibility due to the rotatable bonds connecting the naphthyloxy group to the aniline ring. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time.
In an MD simulation, the motion of every atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the intramolecular and intermolecular forces. By running a simulation for a sufficient length of time, a representative ensemble of the molecule's conformations can be generated. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them.
The effect of the solvent on the conformational preferences of this compound can also be investigated using MD simulations. By explicitly including solvent molecules (such as water or dimethyl sulfoxide) in the simulation box, the influence of the solvent on the molecule's structure and dynamics can be directly observed. For example, in a polar solvent, conformations that expose the polar amino group to the solvent may be favored.
| Simulation Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent | Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA) |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Dihedral Angle Monitored | C(aniline)-O-C(naphthalene)-C(naphthalene) |
Note: This table presents typical parameters for an MD simulation. The specific values would be chosen based on the research question.
In Silico Design and Prediction of Novel Derivatives with Desired Properties
One of the most exciting applications of computational chemistry is the in silico design of novel molecules with specific, desirable properties. Starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups. Computational methods can then be used to predict the properties of these virtual compounds before they are synthesized in the lab, saving significant time and resources.
For example, if the goal is to design a derivative with enhanced binding affinity to a particular biological target, molecular docking simulations can be used. In this technique, the designed derivative is computationally "docked" into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. This allows for the rapid screening of a large library of virtual compounds to identify the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that relate the chemical structure of a series of compounds to their biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized derivatives of this compound.
The table below shows a hypothetical example of in silico designed derivatives and their predicted properties.
| Derivative | Modification | Predicted Property (e.g., Binding Affinity) | Computational Method |
| Derivative 1 | Addition of a hydroxyl group to the naphthalene (B1677914) ring | -8.5 kcal/mol | Molecular Docking |
| Derivative 2 | Replacement of the methyl group with a trifluoromethyl group | -9.2 kcal/mol | Molecular Docking |
| Derivative 3 | Addition of a carboxylic acid group to the aniline ring | -7.8 kcal/mol | Molecular Docking |
Note: The data in this table is for illustrative purposes and represents the type of output from in silico design studies.
Research on "this compound" in Advanced Applications Remains Limited
The intended exploration of this compound's role as a precursor for complex heterocyclic systems, a monomer for conducting polymers, and a ligand for functional metal complexes could not be substantiated with specific published research. The provided outline, which details potential applications in pharmaceutical scaffolds, specialty chemicals, and materials with tailored electronic and physical properties, appears to be speculative or based on proprietary research that has not been publicly disclosed.
General chemical principles suggest that the structure of this compound, which combines an aniline moiety (a common building block in medicinal chemistry and polymer science) with a bulky naphthyloxy group, could theoretically be of interest for creating novel molecular architectures. The amino group on the aniline ring provides a reactive site for various chemical transformations, making it a potential precursor for more complex molecules. In polymer science, aniline derivatives are frequently used to synthesize polyaniline-based conducting polymers. The substituents on the aniline ring, such as the methyl and naphthyloxy groups in this case, would be expected to influence the final properties of the polymer, such as its solubility, conductivity, and processability. Furthermore, the nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, suggesting its potential use as a ligand in the design of coordination complexes with interesting electronic or luminescent properties.
However, without specific experimental data and research findings, any discussion on the "Advanced Applications and Functional Material Development Employing this compound" would be purely conjectural. The scientific community awaits published research to validate the potential of this specific compound in the areas outlined.
Advanced Applications and Functional Material Development Employing 4 Methyl 2 1 Naphthyloxy Aniline
Applications in Dye and Pigment Formulation (as a key building block)
While specific dyes and pigments formulated directly from 4-Methyl-2-(1-naphthyloxy)aniline are not extensively documented in publicly available research, its structural characteristics firmly establish it as a promising key building block for the synthesis of novel colorants, particularly azo dyes. The fundamental process of creating azo dyes involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with a suitable coupling agent, like a phenol (B47542) or another aromatic amine.
| Structural Component | Potential Influence on Dye/Pigment Properties |
| Aniline (B41778) Moiety | Primary reactive site for diazotization to form the diazonium salt, which is the core of the azo chromophore. |
| Methyl Group | Can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's absorption spectrum. It can also enhance solubility in non-polar solvents and improve resistance to chemical degradation. |
| 1-Naphthyloxy Group | The extended π-system of the naphthalene (B1677914) ring is expected to lead to a significant bathochromic shift, resulting in deeper and more intense colors. Its bulkiness can enhance the dye's thermal stability and lightfastness. |
Exploration of Non-Linear Optical (NLO) Material Potential and Photonic Applications
The quest for new materials with significant non-linear optical (NLO) properties for applications in photonics, such as optical switching and data storage, has led to the investigation of various organic molecules. Theoretical and computational studies on aniline and its derivatives suggest that molecules with electron-donating and electron-accepting groups, connected by a π-conjugated system, often exhibit high NLO activity. bohrium.commq.edu.au
Although direct experimental data on the NLO properties of this compound is scarce, its molecular structure contains the essential features that are prerequisites for a promising NLO candidate. The aniline group acts as an electron donor, while the naphthyloxy group, with its extensive electron cloud, can be considered part of the extended π-conjugated bridge. The strategic placement of substituents on the aniline ring is a known method to enhance NLO properties. bohrium.com
Research into related fluorinated aniline derivatives has demonstrated that modifications to the aniline structure can lead to improved NLO characteristics, highlighting the potential of such compounds in photoelectric technologies. bohrium.com The investigation of other naphthyridine derivatives has also shown that extending π-conjugation and creating push-pull systems can result in materials with high hyperpolarizabilities, which are crucial for NLO applications. rsc.org
The potential of this compound in this field lies in its inherent asymmetry and the presence of both electron-donating and π-rich moieties. Further research, including theoretical calculations and experimental measurements, would be necessary to quantify its NLO response and fully assess its suitability for photonic devices.
| Structural Feature | Relevance to NLO Properties |
| Aniline Group (Electron Donor) | The amino group can donate electron density into the aromatic system, a key feature of "push-pull" NLO chromophores. |
| Naphthyloxy Group (π-System) | The extended and polarizable π-electron system of the naphthalene ring can enhance molecular hyperpolarizability. |
| Methyl Group | This substituent can modify the electronic properties and crystal packing of the molecule, which in turn can influence the bulk NLO response. |
| Overall Molecular Asymmetry | The non-centrosymmetric nature of the molecule is a fundamental requirement for second-order NLO effects. |
Future Research Directions and Emerging Trends
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The synthesis of 4-Methyl-2-(1-naphthyloxy)aniline and its derivatives with high stereochemical control is a critical area for future investigation. The development of stereoselective and enantioselective synthetic methods is paramount for accessing specific isomers that may exhibit unique properties and biological activities.
Currently, the synthesis of diaryl ethers can be achieved through various methods, including the Ullmann condensation and palladium-catalyzed cross-coupling reactions. However, achieving high enantioselectivity in the synthesis of axially chiral diaryl ethers remains a significant challenge due to the low rotational barriers of the C-O bond. acs.orgnih.gov Future research will likely focus on the development of novel chiral catalysts and ligands that can effectively control the stereochemistry of the etherification step. Recent advancements in the use of chiral phosphoric acids and N-heterocyclic carbenes (NHCs) in asymmetric catalysis offer promising avenues for the synthesis of enantioenriched diaryl ethers. acs.orgchemrxiv.orgnih.govrsc.org
Key research objectives in this area will include:
The design and synthesis of novel chiral ligands for transition metal-catalyzed cross-coupling reactions.
The exploration of organocatalytic methods for the asymmetric synthesis of the diaryl ether linkage.
The development of enzymatic approaches for the stereoselective synthesis of this compound and its precursors.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Advantages | Key Challenges |
| Chiral Phosphoric Acids | High enantioselectivity in desymmetrization reactions. acs.orgnih.gov | Substrate scope limitations. |
| N-Heterocyclic Carbenes | Mild reaction conditions and good yields. chemrxiv.orgnih.govrsc.org | Sensitivity to air and moisture. |
| Palladium with Chiral Ligands | Broad applicability in C-O bond formation. organic-chemistry.org | Cost of palladium and ligands. |
| Copper with Chiral Ligands | Lower cost compared to palladium. nih.govumass.edubeilstein-journals.org | Often requires higher reaction temperatures. |
Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring and Reaction Optimization
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The use of advanced spectroscopic techniques for in-situ monitoring of chemical reactions is an emerging trend that will be instrumental in this endeavor.
Techniques such as Fourier-transform infrared (FTIR), Raman, and UV/Vis spectroscopy, coupled with fiber-optic probes, allow for real-time analysis of reacting mixtures without the need for sample extraction. mdpi.comsituslight.comremspec.comjascoinc.com This provides valuable kinetic and mechanistic data that can be used to identify reaction intermediates, determine reaction endpoints, and optimize parameters such as temperature, pressure, and catalyst loading.
Future research in this area will likely involve:
The development of customized spectroscopic probes for monitoring reactions under various conditions. situslight.com
The application of chemometric methods for the analysis of complex spectroscopic data. mdpi.com
The use of in-situ spectroscopy to study the kinetics and mechanisms of both the formation of the diaryl ether bond and subsequent functionalization reactions.
Rational Design of Derivatives with Tailored Electronic and Structural Features for Specific Applications
The rational design of derivatives of this compound with specific electronic and structural properties is a key step towards unlocking its full potential. By strategically modifying the core structure, it is possible to tune its properties for a wide range of applications. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the compound's photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Computational methods, such as Density Functional Theory (DFT), will play a crucial role in the rational design of new derivatives. acs.orgunt.eduresearchgate.netnih.gov These methods can be used to predict the geometric and electronic structures of novel compounds, as well as their spectroscopic and chemical properties, thereby guiding synthetic efforts towards the most promising candidates. The synthesis of various aniline (B41778) and naphthol derivatives has been reported, providing a foundation for the creation of a diverse library of this compound analogs. researchgate.netacs.orgorientjchem.orgnih.gov
Future research will focus on:
The synthesis and characterization of a library of derivatives with systematic variations in their substituents.
The use of computational modeling to predict the properties of new derivatives and guide their design.
The investigation of the structure-property relationships of these derivatives to identify key structural motifs for desired applications.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and High-Throughput Screening
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. acs.orgmdpi.comrsc.organnualreviews.org These powerful tools can be used to accelerate the discovery and optimization of new molecules by predicting their properties and activities. In the context of this compound, ML models can be trained on existing data to predict the properties of novel derivatives, thereby enabling high-throughput virtual screening of large compound libraries.
High-throughput screening (HTS) is an automated process that allows for the rapid testing of large numbers of compounds for a specific biological target or material property. bmglabtech.comenamine.netucsf.edu By combining HTS with ML, it is possible to efficiently identify lead compounds with desired characteristics.
Emerging trends in this area include:
The development of ML models to predict the physicochemical properties, biological activities, and toxicities of this compound derivatives. rsc.org
The use of AI-driven platforms for the de novo design of novel compounds with optimized properties.
The integration of robotics and automation for the high-throughput synthesis and screening of compound libraries. bmglabtech.com
Investigation of Surface Chemistry and Interfacial Phenomena for Nano-Material Applications
The aromatic and amine functionalities of this compound suggest its potential for use in the development of novel nanomaterials. Aromatic amines are known to interact with metal surfaces, and this interaction can be exploited for the creation of self-assembled monolayers (SAMs) and functionalized nanoparticles. acs.orgacs.orgoup.comwhamine.comunacademy.com
The study of the surface chemistry and interfacial phenomena of this compound will be critical for understanding its behavior at the nanoscale. uomustansiriyah.edu.iquobaghdad.edu.iqsips.org.inmhmedical.comslideshare.net This knowledge can then be applied to the design of new materials with applications in areas such as catalysis, sensing, and electronics.
Future research directions in this field include:
The investigation of the adsorption and self-assembly of this compound on various surfaces, such as gold, silver, and silicon.
The synthesis and characterization of nanoparticles functionalized with this compound.
The exploration of the potential applications of these nanomaterials in areas such as surface-enhanced Raman spectroscopy (SERS) and molecular electronics.
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-(1-naphthyloxy)aniline?
The synthesis typically involves coupling reactions between substituted aniline derivatives and naphthol groups. A common approach is diazotization followed by nucleophilic substitution or Ullmann-type coupling. For example, analogous methods for related compounds (e.g., 4-methyl-2-(quinolin-3-yl)aniline) use HCl-mediated nitrosation with NaNO₂, followed by azide introduction and cyclization . Precise stoichiometric control (e.g., NaOAc buffering) and purification via column chromatography are critical to achieving >95% purity.
Q. What safety precautions are necessary when handling this compound?
Due to aromatic amine toxicity and potential carcinogenicity, strict protocols apply:
- Use fume hoods or well-ventilated areas (P271) and avoid inhalation (P261) .
- Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Post-handling, wash exposed skin thoroughly (P264) and store at 0–6°C in amber vials to prevent degradation .
Q. How is this compound characterized using spectroscopic methods?
- NMR : Compare aromatic proton shifts (δ 6.8–7.5 ppm for naphthyl and methyl-aniline groups) and coupling constants to confirm substitution patterns.
- FTIR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~275) .
Advanced Research Questions
Q. How can contradictions in NMR or XRD data for this compound be resolved?
Discrepancies often arise from tautomerism or crystallographic disorder. For example, in X-ray studies of similar methoxy-aniline derivatives, weak intermolecular C–H⋯O hydrogen bonds can cause lattice distortions . To resolve ambiguities:
Q. What experimental designs optimize the photocatalytic degradation of this compound?
Box-Behnken designs are effective for optimizing parameters like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. Key steps include:
Q. How can the crystal structure of this compound be analyzed to resolve steric effects?
Single-crystal X-ray diffraction (SCXRD) at 173 K reveals conformational details:
- The C–C–C–N–C backbone typically adopts an all-trans conformation.
- Weak C–H⋯O interactions stabilize the lattice, but steric hindrance from the naphthyl group may reduce packing efficiency . Refinement software (e.g., SHELXL) can model disorder using split positions.
Q. What strategies improve the stability of this compound in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
